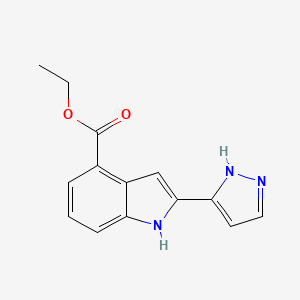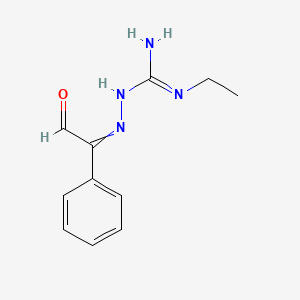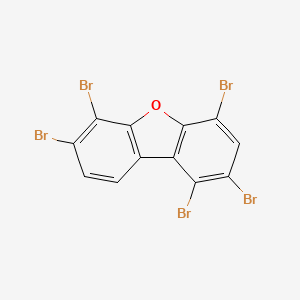
1,2,4,6,7-Pentabromo-dibenzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4,6,7-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core. It has a molecular formula of C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the process is crucial for meeting the demands of various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,4,6,7-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .
Applications De Recherche Scientifique
1,2,4,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:
Environmental Science: It is studied for its potential impact on the environment and its role as a pollutant.
Materials Chemistry: The compound is used in the development of new materials with specific properties, such as flame retardants.
Biological Studies: Research is conducted to understand its biological activity and potential toxic effects.
Industrial Applications: It is used in the synthesis of other brominated compounds and as an intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 1,2,4,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of specific pathways and the regulation of gene expression. The compound’s effects are mediated through its binding to these targets, which can result in various biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3,7,8-Pentabromo-dibenzofuran
- 2,3,4,7,9-Pentabromo-dibenzofuran
- Polybrominated dibenzo-p-dioxins (PBDDs)
- Polybrominated biphenyls (PBBs)
Uniqueness
1,2,4,6,7-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and environmental studies. Its specific interactions with molecular targets also differentiate it from other similar compounds .
Propriétés
Numéro CAS |
617708-02-8 |
|---|---|
Formule moléculaire |
C12H3Br5O |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
1,2,4,6,7-pentabromodibenzofuran |
InChI |
InChI=1S/C12H3Br5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H |
Clé InChI |
FYCPIPVDIYQOBA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



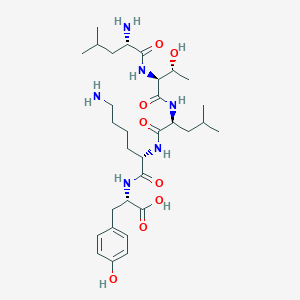
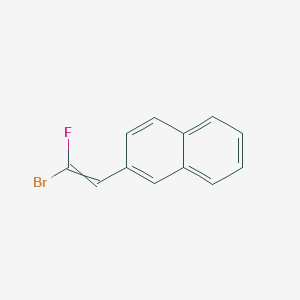
![2-(2-{2-[(3-Ethyloxetan-3-yl)methoxy]ethoxy}ethoxy)ethan-1-ol](/img/structure/B14218514.png)


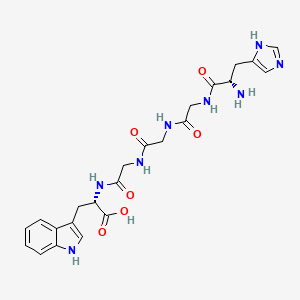
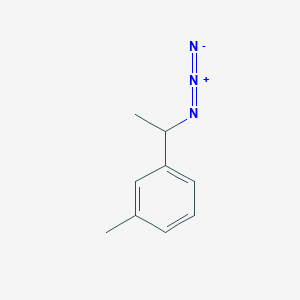

![5-[2-(4-Phenylbutylamino)ethylamino]pentan-1-ol](/img/structure/B14218538.png)
![4-Methyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14218539.png)
![4-(6-Phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl)quinoline](/img/structure/B14218540.png)
